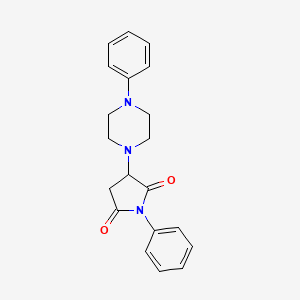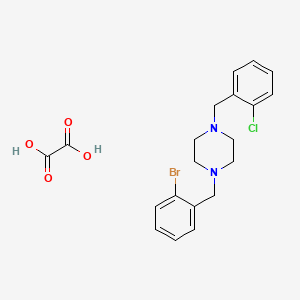
1-(2-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate, commonly known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BBP belongs to the family of piperazine derivatives and has been found to exhibit various pharmacological activities.
Aplicaciones Científicas De Investigación
BBP has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial, antiviral, antitumor, and antidepressant activities. BBP has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the treatment of metabolic disorders.
Mecanismo De Acción
The exact mechanism of action of BBP is not fully understood. However, it has been proposed that BBP may act by inhibiting the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. BBP has also been shown to interact with certain neurotransmitter receptors, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BBP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, regulate the immune system, and modulate the levels of certain neurotransmitters. BBP has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBP in lab experiments is its high purity and stability. BBP is also relatively easy to synthesize, which makes it an attractive candidate for further research. However, one of the limitations of using BBP in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of BBP.
Direcciones Futuras
There are several future directions for the research on BBP. One of the potential applications of BBP is in the treatment of metabolic disorders, such as diabetes and obesity. BBP has also been shown to have potential as an antidepressant and anxiolytic agent. Further studies are needed to determine the efficacy and safety of BBP in these applications. Additionally, the mechanism of action of BBP needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
BBP can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 2-chlorobenzyl piperazine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The synthesis method has been optimized to yield high purity and yield of BBP.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2.C2H2O4/c19-17-7-3-1-5-15(17)13-21-9-11-22(12-10-21)14-16-6-2-4-8-18(16)20;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYONCSSYLSLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

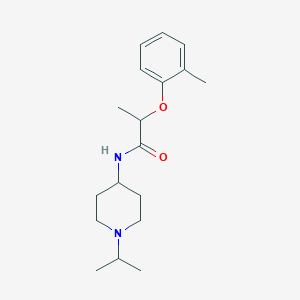

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)
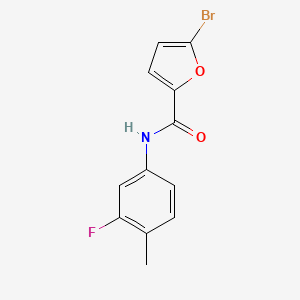
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)
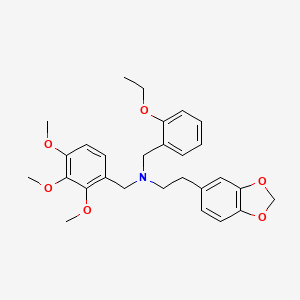

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
